

An In-depth Technical Guide to Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *F-Peg2-cooh*

Cat. No.: *B11916302*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG2-CH2COOH, a key building block in modern bioconjugation and drug development. This bifunctional linker, commonly known as Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-AEEA, plays a pivotal role in the synthesis of complex biomolecules, including therapeutic peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Identification

Fmoc-NH-PEG2-CH2COOH is characterized by a central hydrophilic diethylene glycol (PEG2) spacer, which imparts favorable solubility characteristics. One terminus of the molecule is a carboxylic acid (-COOH), while the other is a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, allowing for its removal under mild conditions to expose the amine for subsequent conjugation.

Systematic Name: 2-(2-(2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy)ethoxy)acetic acid

Common Synonyms: Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA

CAS Number: 166108-71-0

Molecular Formula: C₂₁H₂₃NO₆

Molecular Weight: 385.42 g/mol

Physicochemical Properties

The physicochemical properties of Fmoc-NH-PEG2-CH₂COOH are crucial for its handling, storage, and application in various synthetic protocols. The presence of the PEG spacer enhances its solubility in a range of solvents.

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	90-92 °C	[1]
Boiling Point	631.4 ± 45.0 °C at 760 mmHg	[1] [2]
Density	1.3 ± 0.1 g/cm ³	[1] [2]
pKa	3.40 ± 0.10 (Predicted)	[1]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	[1]
Storage Conditions	Store at -15°C to -20°C, under inert atmosphere	[2] [3] [4]

Commercial Supplier Specifications

Fmoc-NH-PEG2-CH₂COOH is commercially available from various suppliers. The purity of the compound is a critical factor for its successful application in sensitive synthetic procedures.

Supplier	Purity	Reference
GL Biochem (Shanghai) Ltd.	98.0%	[2]
DC Chemicals Limited	98.0%	[2]
ShangHai DC Chemicals Co.,Ltd.	98.9%	[5]
Chem-Impex	≥ 99% (HPLC)	[6]
ChemScene	≥97%	[7]
Creative Biolabs	>97.0%	[3]
Carl ROTH	≥99,5 %	[8]

Experimental Protocols

Synthesis of Fmoc-NH-PEG2-CH₂COOH (Fmoc-AEEA)

A common synthetic route to Fmoc-AEEA involves the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by chain extension and oxidation. A representative patent describes a method involving the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis and subsequent reaction with Fmoc-OSu. The final product is then purified by crystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG2-CH₂COOH is widely used as a hydrophilic linker in SPPS to improve the solubility and pharmacokinetic properties of peptides.[3][9]

Protocol for Incorporating Fmoc-AEEA into a Peptide Sequence:

- Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotriptyl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[10]
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% solution of piperidine in DMF. This is

typically done in two steps of 5 and 10 minutes.[11]

- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
- **Amino Acid Activation:** Activate the carboxylic acid of Fmoc-NH-PEG2-CH₂COOH using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBr) in DMF.[11]
- **Coupling:** Add the activated Fmoc-AEEA solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
- **Washing:** Wash the resin with DMF to remove unreacted reagents and byproducts.
- **Repeat:** Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids to elongate the peptide chain.
- **Cleavage and Deprotection:** Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water. [10]

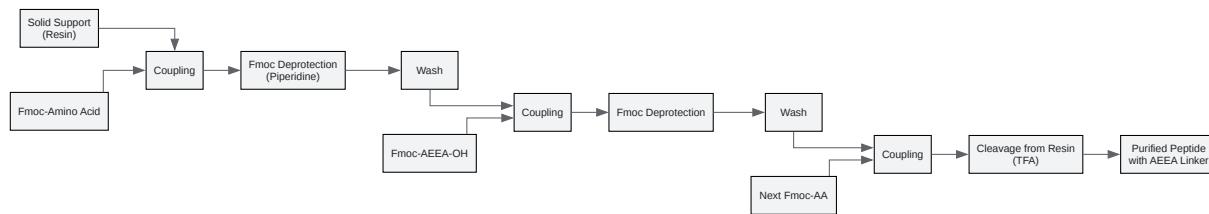
High-Performance Liquid Chromatography (HPLC) Purification

Purification of the crude peptide containing the Fmoc-AEEA linker is typically performed by reverse-phase HPLC (RP-HPLC).

General HPLC Protocol:

- **Column:** A C18 stationary phase is commonly used.
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.
- **Mobile Phase B:** 0.1% TFA in acetonitrile.
- **Gradient:** A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time period is used to elute the peptide. The exact gradient will depend on the

hydrophobicity of the peptide.


- Detection: UV absorbance is monitored, typically at 220 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the desired peptide peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Applications and Workflows

Fmoc-NH-PEG2-CH₂COOH is a versatile tool in the development of complex therapeutics and research probes. Its bifunctional nature allows it to act as a bridge between different molecular entities.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-AEEA can be incorporated as a spacer to improve the solubility and pharmacokinetic profile of synthetic peptides.[3]

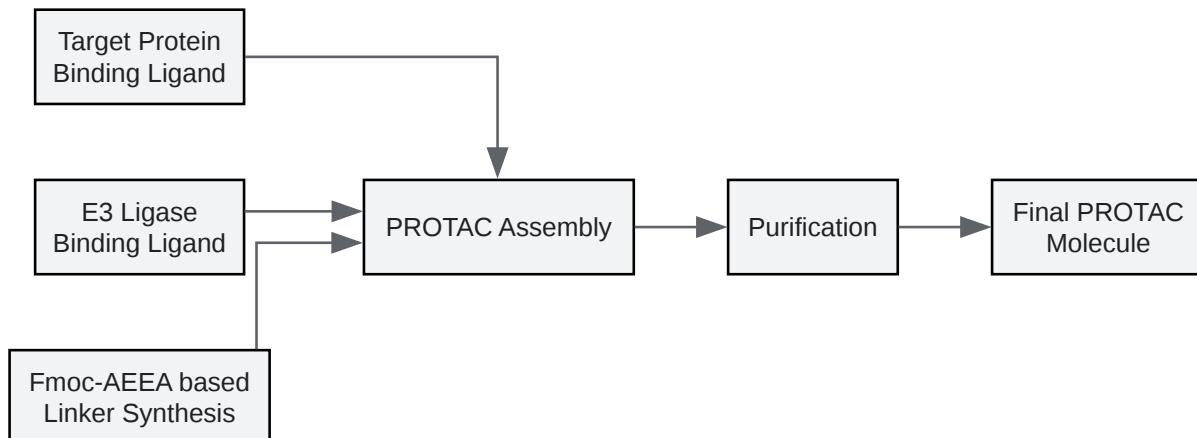

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating Fmoc-AEEA in SPPS.

Antibody-Drug Conjugates (ADCs)

Fmoc-AEEA serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The linker's properties can influence the stability,

solubility, and efficacy of the ADC.[5][12][13]



[Click to download full resolution via product page](#)

Caption: General workflow for ADC synthesis using Fmoc-AEEA.

Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC technology, Fmoc-AEEA can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker is critical for the ternary complex formation and subsequent target protein degradation.[12][13]

[Click to download full resolution via product page](#)

Caption: Role of Fmoc-AEEA in PROTAC development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]
- 2. echemi.com [echemi.com]
- 3. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. Fmoc-NH-PEG2-CH₂COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | CAS#:166108-71-0 | Chemsoc [chemsoc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-NH-PEG2-CH₂COOH (Fmoc-AEEA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11916302#f-peg2-cooh-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com